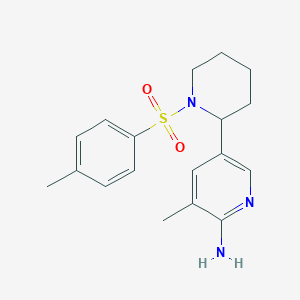![molecular formula C11H11N3O B11820838 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a hydroxylamine moiety through an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Copper(II) oxide: An inorganic compound with similar redox properties.
Uniqueness
(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to its combination of an imidazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9- |
InChI Key |
XHUOZYQEOZTAJF-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N2C=CN=C2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)


![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)


